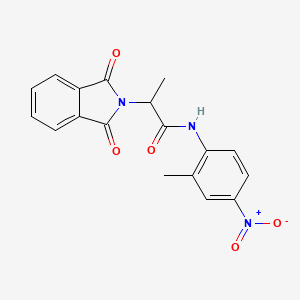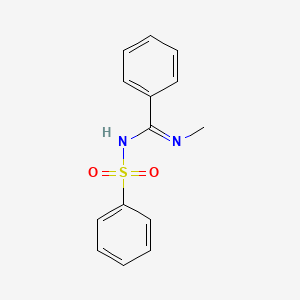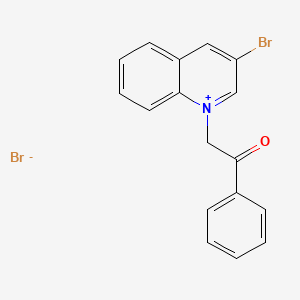
N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. This compound has been found to have various scientific research applications due to its unique properties.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide has various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various types of cancer cells and plays a crucial role in the survival and proliferation of cancer cells. By inhibiting the activity of CAIX, N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide effectively kills cancer cells.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the invasiveness of cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various types of cancer cells, making it a useful tool for cancer research. However, one of the limitations of using this compound in lab experiments is its toxicity. N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide has been found to be toxic to normal cells at high concentrations, making it challenging to use in vivo experiments.
Future Directions
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide. One of the most promising directions is the development of novel derivatives of this compound with improved anti-cancer activity and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound in more detail to identify potential targets for cancer therapy. Additionally, research could be conducted to investigate the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Conclusion:
In conclusion, N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a chemical compound with potent anti-cancer activity. This compound has various scientific research applications and has shown promising results in preclinical studies. However, more research is needed to investigate the potential of this compound for cancer therapy and to develop novel derivatives with improved therapeutic efficacy and reduced toxicity.
Synthesis Methods
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide is a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-benzoyl-4-chloronitrobenzene with methylsulfonyl chloride to form N-(2-benzoyl-4-chlorophenyl)-4-methylsulfonyl-3-nitroaniline. This compound is then reacted with sodium hydroxide and nitric acid to form N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide.
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S/c1-13-7-9-16(12-19(13)23(25)26)29(27,28)22-18-10-8-15(21)11-17(18)20(24)14-5-3-2-4-6-14/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVBKHBPBOYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4982386.png)
![N-(3-bromophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4982391.png)



![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)
![1-{[5-(isopropylthio)pentyl]oxy}naphthalene](/img/structure/B4982445.png)
![3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4982450.png)
![1-(4-methyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4982458.png)

![1,7-diethyl-4,8,9-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B4982474.png)


![2-(3,4-dimethoxyphenyl)-5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazole](/img/structure/B4982488.png)